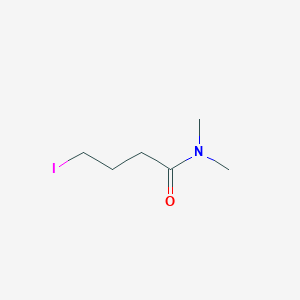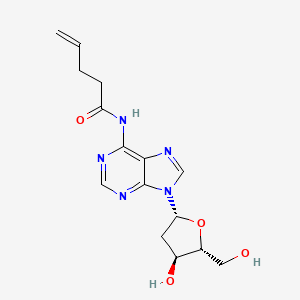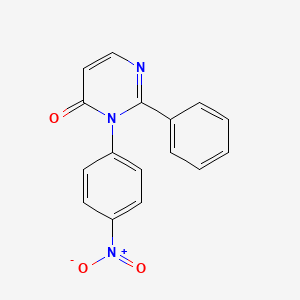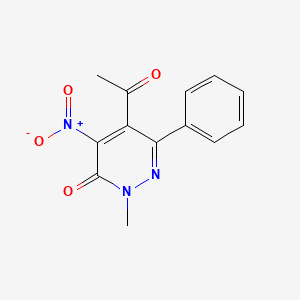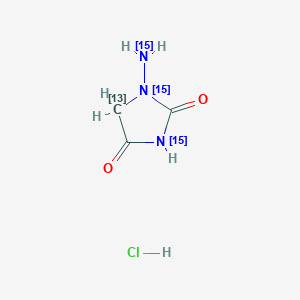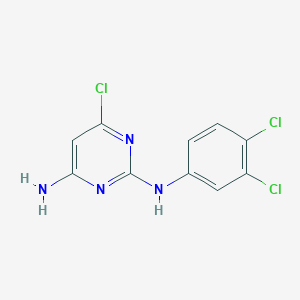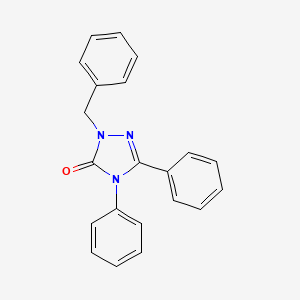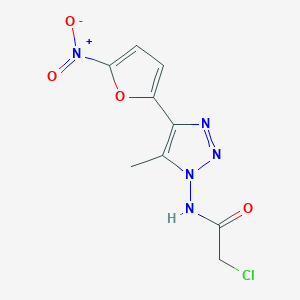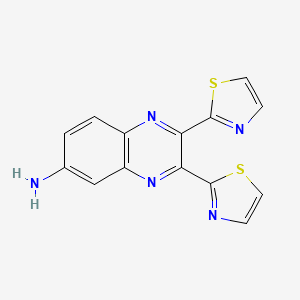
2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di(thiazol-2-yl)quinoxalin-6-amine is a heterocyclic compound that features a quinoxaline core substituted with thiazole groups at the 2 and 3 positions, and an amine group at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-di(thiazol-2-yl)quinoxalin-6-amine typically involves the condensation of o-phenylenediamine with thiazole-2-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoxaline ring. The amine group can be introduced via nucleophilic substitution reactions using appropriate amine precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to improve yield and purity. Continuous flow synthesis and other advanced techniques may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Di(thiazol-2-yl)quinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position or on the thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, amines, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties, particularly against hepatitis C virus.
Mechanism of Action
The mechanism of action of 2,3-di(thiazol-2-yl)quinoxalin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
2,3-Di(thiazol-2-yl)quinoxalin-6-amine can be compared with other similar compounds, such as:
2,3-Diphenylquinoxaline: Lacks the thiazole rings and amine group, resulting in different chemical and biological properties.
2,3-Di(thiazol-2-yl)pyrido[2,3-b]pyrazine: Contains a pyridine ring instead of a quinoxaline ring, leading to variations in electronic and steric effects.
The uniqueness of 2,3-di(thiazol-2-yl)quinoxalin-6-amine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.
Properties
CAS No. |
832080-78-1 |
|---|---|
Molecular Formula |
C14H9N5S2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2,3-bis(1,3-thiazol-2-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C14H9N5S2/c15-8-1-2-9-10(7-8)19-12(14-17-4-6-21-14)11(18-9)13-16-3-5-20-13/h1-7H,15H2 |
InChI Key |
IUKPZRHLACDEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(C(=N2)C3=NC=CS3)C4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



